molecular formula C5H3BrOS B154028 5-Bromothiophene-2-carbaldehyde CAS No. 4701-17-1

5-Bromothiophene-2-carbaldehyde

Cat. No.: B154028
CAS No.: 4701-17-1
M. Wt: 191.05 g/mol
InChI Key: GFBVUFQNHLUCPX-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carbaldehyde (CAS: 4701-17-1) is a brominated heteroaromatic aldehyde with the molecular formula C₅H₃BrOS and a molecular weight of 191.04 g/mol . Its structure features a thiophene ring substituted with a bromine atom at the 5-position and an aldehyde group at the 2-position, making it a versatile electrophile in organic synthesis. This compound is widely used in cross-coupling reactions (e.g., Suzuki, Stille) and condensations (e.g., Knoevenagel, Claisen-Schmidt) to construct π-conjugated systems for organic electronics, pharmaceuticals, and sensors .

Key spectral data includes:

  • ¹H NMR (CDCl₃): δ 9.79 (s, 1H, CHO), 7.55 (d, J = 4.0 Hz, 1H), 7.22 (d, J = 4.0 Hz, 1H) .
  • ¹³C NMR (CDCl₃): δ 181.8 (CHO), 145.1, 136.5, 131.4, 125.0 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiophene-2-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds.

    Cyclization Reactions: Various heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of derivatives synthesized from 5-bromothiophene-2-carbaldehyde. For instance, a series of thiophene-based compounds exhibited significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi. The compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate demonstrated an MIC value of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Spasmolytic Activity
Another notable application is in the development of spasmolytic agents. A study synthesized various derivatives of 5-bromothiophene-2-carboxylic acid through Suzuki cross-coupling reactions, leading to compounds that showed promising spasmolytic effects in isolated rat duodenum models. The compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate exhibited an EC50 value indicating effective muscle relaxation .

Radiopharmaceutical Chemistry

This compound has been utilized in the synthesis of radiolabeled compounds for imaging applications. It serves as a precursor in the preparation of 5-[18F]fluoro-2-thiophenecarboxaldehyde, which is significant for positron emission tomography (PET) imaging studies. This application underscores its importance in developing novel radiotracers for neurological studies .

Organic Synthesis

Building Block for Complex Molecules
The compound acts as an essential building block in organic synthesis, particularly in creating complex thiophene derivatives. Its reactivity allows for various transformations, including condensation and coupling reactions. For example, it has been used to synthesize Schiff bases and other biologically active compounds through simple condensation reactions with amines .

Material Science

Conductive Polymers
In material science, derivatives of this compound are explored for their application in conductive polymers. These polymers are crucial for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene ring system contributes to the electronic properties necessary for conductivity .

Data Tables

Application AreaCompound/DerivativeDescription/Findings
Medicinal Chemistry2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateMIC value: 3.125 mg/mL against XDR Salmonella Typhi
Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateEC50 indicating spasmolytic effect
Radiopharmaceuticals5-[18F]fluoro-2-thiophenecarboxaldehydePrecursor for PET imaging
Organic SynthesisSchiff BasesBiologically active agents synthesized via condensation
Material ScienceConductive PolymersApplications in OLEDs and OPVs

Case Studies

  • Antibacterial Activity Study :
    A series of derivatives were synthesized from this compound and tested against various bacterial strains. The study concluded that specific modifications to the thiophene structure significantly enhanced antibacterial efficacy.
  • Spasmolytic Effect Analysis :
    Researchers synthesized multiple thiophene derivatives and evaluated their spasmolytic properties using isolated rat duodenum assays. The results indicated that structural variations directly influenced the degree of muscle relaxation achieved.
  • Radiotracer Development :
    A collaborative study focused on synthesizing radiotracers using this compound as a starting material for neurological imaging applications, demonstrating its potential in clinical diagnostics.

Mechanism of Action

The mechanism of action of 5-Bromothiophene-2-carbaldehyde depends on its application. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The bromine and aldehyde groups allow it to interact with various molecular targets, leading to changes in biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 5-bromothiophene-2-carbaldehyde are influenced by its electron-withdrawing bromine substituent. Below is a comparison with structurally related aldehydes:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications References
This compound Br (C5), CHO (C2) 191.04 Suzuki/Stille couplings, Knoevenagel condensations, organic electronics
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Br (C4, C5), CHO (C2) 342.00 Enhanced electrophilicity for Pd-catalyzed couplings; used in OLED materials
5-(Furan-2-yl)thiophene-2-carbaldehyde Furan (C5), CHO (C2) 180.21 Reduced electron-withdrawing effect; lower reactivity in condensations
(E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one Br (C5), chalcone backbone 307.18 Extended conjugation for UV/Vis absorption; antimicrobial activity

Reactivity in Cross-Coupling Reactions

  • Suzuki Coupling : this compound reacts with aryl boronic acids to form biaryl systems (e.g., TPAS fluorophore synthesis ). In contrast, 5-chlorothiophene-2-carbaldehyde exhibits slower coupling due to weaker C–Cl bond activation .
  • Stille Coupling: Used in synthesizing non-fullerene acceptors (e.g., DTNIF) with Pd(PPh₃)₄, achieving 96% yield .

Condensation Reactions

  • Knoevenagel Condensation: Reacts with malononitrile to form push-pull chromophores for organic photovoltaics (OPVs), yielding 70–85% .
  • Claisen-Schmidt Condensation : Forms chalcone derivatives (e.g., (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-one) with antimicrobial activity .

Electronic and Spectral Properties

  • Electron-Withdrawing Effects : Bromine lowers the HOMO (-5.3 eV) compared to 5-methylthiophene-2-carbaldehyde (HOMO: -4.8 eV), enhancing charge transport in OPVs .
  • UV/Vis Absorption : Chalcone derivatives of this compound show λmax at 350–400 nm due to extended π-conjugation .

Key Research Findings

Synthetic Versatility : this compound is pivotal in constructing heterocyclic triads for optoelectronics, with yields exceeding 80% in multi-step reactions .

Biological Activity : Chalcone derivatives exhibit IC50 values of 10–50 µM against microbial pathogens .

Limitations : Poor solubility in polar solvents (e.g., water) necessitates functionalization (e.g., PEGylation) for biomedical applications .

Biological Activity

5-Bromothiophene-2-carbaldehyde is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antibacterial, anti-inflammatory, and anticancer properties. The following sections detail the biological activities, structure-activity relationships (SAR), and relevant case studies that highlight its significance in pharmacological research.

Chemical Structure and Properties

This compound has the chemical formula C5_5H3_3BrOS and is characterized by a thiophene ring substituted with a bromine atom and an aldehyde group. Its structure is pivotal for its biological interactions, influencing its reactivity and affinity towards biological targets.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of this compound derivatives. For instance, a study synthesized several analogs based on this compound and evaluated their activity against multidrug-resistant strains of Salmonella Typhi. Among these, one particular derivative exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL, outperforming standard antibiotics like ciprofloxacin and ceftriaxone .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (mg/mL)Target OrganismComparison Antibiotic
4F3.125XDR Salmonella TyphiCiprofloxacin
Other DerivativesVariesVarious pathogensCeftriaxone

The mechanism of action appears to involve strong binding interactions with bacterial enzymes, as supported by molecular docking studies which revealed multiple hydrogen bonds with key amino acids in the active site of target proteins .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK/ERK . This suggests its utility in treating inflammatory diseases.

Anticancer Potential

The compound has shown promise in anticancer research as well. Studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . For example, one study reported that certain derivatives inhibited the proliferation of breast cancer cells by triggering intrinsic apoptotic pathways.

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
S1MCF-7 (Breast Cancer)10Apoptosis induction
S2A549 (Lung Cancer)15Cell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-donating or electron-withdrawing groups significantly influences the compound's reactivity and binding affinity to biological targets. For instance, modifications at the thiophene ring or aldehyde position can enhance antibacterial potency or selectivity against cancer cells .

Case Studies

  • Antibacterial Study : A recent study synthesized several thiophene derivatives from this compound and tested them against XDR Salmonella Typhi. The findings highlighted the superior activity of specific analogs, emphasizing the importance of structural modifications in enhancing efficacy .
  • Anticancer Research : Another investigation explored the apoptotic effects of a novel Schiff base derived from this compound on various cancer cell lines. The results indicated significant cytotoxicity and suggested pathways for further development into therapeutic agents .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-Bromothiophene-2-carbaldehyde?

this compound (CAS: 4701-17-1) has the molecular formula C₅H₃BrOS and a molecular weight of 191.046 g/mol . Key properties include:

  • IR spectrum : Peaks at 379.2 cm⁻¹ and 388 cm⁻¹, indicative of C=O stretching and aromatic C-Br vibrations .
  • Phase change data : Boiling point and vapor pressure data available from NIST-standardized measurements .
  • IUPAC Standard InChIKey : GFBVUFQNHLUCPX-UHFFFAOYSA-N, critical for structural verification in databases .

Q. What are the standard synthetic routes for this compound?

The compound is commonly synthesized via:

  • Halogenation of thiophene derivatives : Bromination of thiophene-2-carbaldehyde using NBS (N-bromosuccinimide) or Br₂ in controlled conditions.
  • Microwave-assisted cross-coupling : Pd-catalyzed reactions with arylboronic acids (e.g., Suzuki-Miyaura coupling) to introduce functional groups .
  • T3P®-catalyzed one-pot synthesis : Efficient α-aminonitrile derivatives formation under mild conditions .

Advanced Research Questions

Q. How is this compound utilized in Schiff base ligand synthesis?

The aldehyde group reacts with amines to form N3S2-type ligands , widely used in coordination chemistry:

  • Condensation with diethylenetriamine : Forms pentadentate ligands for Cu(II)/Pd(II) complexes. Reaction progress is monitored via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) and UV-vis spectroscopy .
  • DFT validation : Theoretical calculations (e.g., Gaussian 09) confirm Z-isomer dominance in products, aligning with experimental NMR and EI-MS data .

Q. What methodologies resolve contradictions in experimental vs. computational spectral data?

  • IR and NMR discrepancies : For example, DFT-predicted C=O stretching frequencies may deviate by <10 cm⁻¹ from experimental values. Adjustments involve hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets .
  • Thermogravimetric (TG/DTG) validation : Experimental mass loss (e.g., 5% at 150°C) correlates with simulated decomposition pathways .

Q. How does this compound contribute to DNA-binding studies?

Schiff base derivatives exhibit intercalative DNA binding :

  • Ethidium bromide displacement assays : Competitive binding with HS-DNA shows Kb values up to 1.2 × 10⁶ M⁻¹, measured via UV-vis titration .
  • Scatchard analysis : Linear regression of Δλ vs. [DNA]/[complex] confirms intercalation mode .

Q. What are the challenges in regiocontrolled functionalization of bromothiophenes?

  • Halogen dance reactions : Bromine migration during Pd-catalyzed coupling requires precise temperature control (e.g., 100°C) and CsOAc as a base to stabilize intermediates .
  • Stereochemical control : Microwave irradiation (1–2 h) minimizes side products in heteroleptic Pd(II) complex synthesis .

Q. Critical Analysis of Contradictory Evidence

  • CAS registry conflicts : Some sources erroneously list CAS 79456-86-3 for nitro-substituted derivatives (e.g., 5-Bromo-4-nitrothiophene-2-carbaldehyde), which is distinct from the parent compound .
  • Spectral data variations : NIST-standardized IR peaks (379–388 cm⁻¹) may differ from non-standardized literature by ±5 cm⁻¹ due to solvent effects .

Q. Best Practices for Methodological Rigor

  • Characterization : Always combine FT-IR, ¹H/¹³C NMR, and elemental analysis for structural confirmation .
  • Computational validation : Use DFT to predict spectroscopic trends and resolve ambiguities in isomer ratios .
  • Batch consistency : Source reagents from certified suppliers (e.g., Sigma-Aldrich) to ensure reproducibility in DNA-binding assays .

Properties

IUPAC Name

5-bromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVUFQNHLUCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197004
Record name 5-Bromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4701-17-1
Record name 5-Bromo-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4701-17-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-Bromothiophene-2-carbaldehyde
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Record name 5-bromothiophene-2-carbaldehyde
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Feasible Synthetic Routes

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5-Bromothiophene-2-carbaldehyde

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